Octadecyl icosenoate
Description
Octadecyl icosenoate (C38H72O2) is a long-chain ester derived from octadecanol (C18H38O) and icosenoic acid (C20H38O2). Its hydrophobic alkyl chain and ester functional group suggest applications in surfactants, lubricants, or polymer additives, similar to other octadecyl derivatives .
Properties
CAS No. |
93882-47-4 |
|---|---|
Molecular Formula |
C38H74O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
octadecyl (E)-icos-2-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33,35,37H2,1-2H3/b36-34+ |
InChI Key |
PPGOWGAGXXVWTC-JMUUFCRMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Octadecyl icosenoate can be synthesized through an esterification reaction between octadecanol and icosenoic acid.
Thiol–Ene Click Chemistry: Another method involves thiol–ene click chemistry, where vinyl phosphonic acid functionalized magnetic nanoparticles react with octadecanethiol to form the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and removal of by-products are crucial steps in the industrial synthesis.
Chemical Reactions Analysis
Acidic Hydrolysis
Octadecyl icosenoate undergoes hydrolysis in acidic conditions to regenerate icosenoic acid and octadecanol :
This reaction is catalyzed by strong acids (e.g., HCl) and occurs under elevated temperatures (60–100°C) .
Basic Hydrolysis (Saponification)
In alkaline conditions, the ester reacts with hydroxide ions to form sodium icosenoate and octadecanol :
This process is analogous to saponification of other fatty acid esters .
Transesterification
This compound can undergo transesterification with alcohols (e.g., methanol, ethanol) in the presence of catalysts like Ti(OiPr)₄ or lipases. The reaction replaces the alcohol component:
This method is widely used to modify ester properties for industrial applications .
Autoxidation
Under oxygen exposure, the unsaturated bonds in icosenoic acid (C₂₀H₃₈O₂) may oxidize to form hydroperoxides :
This degradation pathway is accelerated by light or heat, leading to rancidity .
Epoxidation
Treatment with peracids (e.g., mCPBA) can epoxidize double bonds in the icosenoic acid moiety:
Epoxidized esters are used in polymer chemistry and lubricants .
Thermal Decomposition
At high temperatures (>200°C), this compound may decompose via:
-
Pyrolysis : Breaking into smaller hydrocarbons and CO₂.
-
Cracking : Producing shorter-chain alkanes and carboxylic acids .
Enzymatic Reactions
While specific data on enzymatic reactions of this compound is limited, lipases (e.g., Candida rugosa lipase) may catalyze:
-
Hydrolysis : Producing icosenoic acid and octadecanol.
-
Interesterification : Exchanging alcohol or acid moieties with other substrates .
Icosenoate Derivatives
Scientific Research Applications
Chemistry
Octadecyl icosenoate serves as a reagent in organic synthesis, particularly in studying esterification reactions. Its unique structure allows researchers to explore various chemical transformations and the behavior of esters under different conditions.
Biology
In biological research, this compound is being investigated for its potential interactions with biomolecules. Studies have indicated that it may exhibit biological activities that could be harnessed for therapeutic purposes.
Medicine
Research is ongoing to explore its applications in drug delivery systems. Preliminary studies suggest that this compound can improve the bioavailability of hydrophobic drugs, making it a promising candidate for enhancing drug formulations.
Industry
The compound is utilized in the production of lubricants, surfactants, and other industrial chemicals due to its stability and emollient properties. Its use in formulations can enhance the performance of products across various sectors.
Case Study 1: Drug Delivery Systems
A study investigated the use of this compound as a carrier for hydrophobic drugs. The encapsulation of doxorubicin in this compound demonstrated improved bioavailability and reduced systemic toxicity. The release profile indicated sustained drug release over a period of 72 hours, suggesting its potential as a drug delivery agent.
Case Study 2: Industrial Applications
In industrial settings, this compound has been evaluated for its effectiveness as a lubricant additive. Research showed that incorporating this compound into lubricant formulations significantly improved their viscosity and thermal stability, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of octadecyl icosenoate primarily involves its hydrophobic interactions with other molecules. In drug delivery systems, it enhances the solubility of hydrophobic drugs by forming micelles or liposomes. In surface modification, it provides a hydrophobic layer that reduces surface energy and improves dispersion in nonpolar solvents .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Octadecyl Methacrylate (C22H42O2)
- Structure : Combines an octadecyl chain with a methacrylate group.
- Mechanical Properties : In hydrogels, increasing octadecyl methacrylate concentration enhances compressive strength (up to 137.8 kPa at 5% concentration) and strain due to hydrophobic interactions .
- Key Difference: Unlike icosenoate, methacrylate’s vinyl group enables polymerization, making it critical in cross-linked hydrogels.
Octadecyl 2-Ethylhexanoate (C26H52O2)
- Structure: Branched ester with a shorter acyl chain (2-ethylhexanoate) vs. icosenoate’s linear C20 chain.
- Applications: Used as a plasticizer or lubricant. Its branched structure likely reduces crystallinity compared to icosenoate, improving low-temperature flexibility .
Octadecyl Chloride (C18H37Cl)
- Lubrication: Provides low friction (μ ~0.1) in solid form but increases friction above its melting point (~20°C).
- Stability : Higher thermal stability than esters due to C-Cl bond inertness.
Octadecyl Gallate (C25H42O5)
- Functionality: A phenolic ester with antioxidant properties, scavenging free radicals in polymers and plastics.
Octadecyl Ammonium Oxide (C18H39NO)
- Surfactant Behavior: Used in emulsions with oleate amide propyl betaine. At 0.1% concentration, it stabilizes oil-water interfaces, outperforming nonionic esters in high-salinity conditions .
- Ionic vs. Nonionic: Icosenoate’s nonionic nature may reduce sensitivity to pH or ionic strength compared to cationic ammonium oxides.
Performance in Chromatography vs. Alkyl Stationary Phases
Octadecyl icosenoate’s retention behavior can be inferred from octadecyl-silica phases in HPLC:
- Hydrophobic Retention: Longer alkyl chains (e.g., C18 vs. C8) increase retention times for nonpolar analytes. A 10% increase in carbon load on silica raises logk values by ~0.3 units .
- Selectivity: Unlike octadecyl-silica, icosenoate’s ester group may introduce polar interactions, altering selectivity for hydrophilic compounds like nucleotides .
Data Tables
Table 1: Molecular and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|
| This compound | C38H72O2 | 560.98 | Surfactants, lubricants |
| Octadecyl Methacrylate | C22H42O2 | 338.57 | Hydrogels, polymers |
| Octadecyl Chloride | C18H37Cl | 288.94 | High-temp lubricants |
| Octadecyl Gallate | C25H42O5 | 422.60 | Antioxidants |
Table 2: Retention Properties in HPLC
| Stationary Phase | Carbon Load (%) | logk (Nucleotide) | Selectivity Factor (α) |
|---|---|---|---|
| Octadecyl-Silica (C18) | 18 | 1.45 | 2.1 |
| Octyl-Silica (C8) | 10 | 0.92 | 1.4 |
Biological Activity
Octadecyl icosenoate, also known as octadecyl eicosenoate, is an ester derived from octadecanoic acid and eicosenoic acid. This compound is part of a broader class of alkyl esters, which have garnered attention for their various biological activities and applications in fields such as cosmetics, pharmaceuticals, and food science.
Antimicrobial Properties
Research has shown that alkyl esters, including this compound, exhibit significant antimicrobial activity. A study highlighted the antibacterial and antifungal properties of various alkyl esters, suggesting that they can inhibit the growth of pathogenic microorganisms. Specifically, this compound has been noted for its potential effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Alkyl esters have been associated with the modulation of inflammatory responses in various biological systems. For instance, compounds in this class can influence cytokine production and reduce inflammation markers, which could be beneficial in treating inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous chronic diseases. Studies have indicated that certain alkyl esters can scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies. The Cosmetic Ingredient Review Expert Panel assessed several alkyl esters, concluding that they are generally safe for use in cosmetic formulations at specified concentrations. Notably, acute toxicity studies indicated that high concentrations did not produce significant adverse effects in animal models .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability when exposed to varying concentrations of the compound. This supports its potential application as a natural preservative in food products .
Case Study 2: Inflammation Modulation
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered to mice with induced inflammation, resulting in reduced swelling and pain scores compared to control groups. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .
Table 1: Biological Activities of this compound
Table 2: Safety Assessment Results
| Test | Concentration | Outcome |
|---|---|---|
| Acute Oral Toxicity | >8 mL/kg | No deaths observed |
| Skin Irritation | 10%-100% | Minimal irritation; not a sensitizer |
| Mutagenicity | Up to 5000 µg/plate | Not mutagenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
